Gpat-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

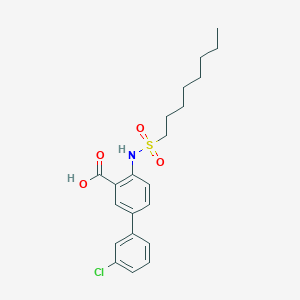

Molecular Formula |

C21H26ClNO4S |

|---|---|

Molecular Weight |

424.0 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-2-(octylsulfonylamino)benzoic acid |

InChI |

InChI=1S/C21H26ClNO4S/c1-2-3-4-5-6-7-13-28(26,27)23-20-12-11-17(15-19(20)21(24)25)16-9-8-10-18(22)14-16/h8-12,14-15,23H,2-7,13H2,1H3,(H,24,25) |

InChI Key |

AHHSQDHCFGYPOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS(=O)(=O)NC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Gpat-IN-1: A Technical Guide to its Mechanism of Action in Lipid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Gpat-IN-1, a small molecule inhibitor of Glycerol-3-phosphate acyltransferase (GPAT). It outlines the compound's mechanism of action, its impact on lipid metabolism, and provides technical details relevant to its application in research settings.

Introduction: The Central Role of GPAT in Lipid Synthesis

Glycerolipid synthesis is a fundamental metabolic process, with Glycerol-3-phosphate acyltransferase (GPAT) enzymes catalyzing the initial, rate-limiting step.[1][2][3][4] This crucial reaction involves the acylation of glycerol-3-phosphate (G3P) with a long-chain fatty acyl-CoA to form lysophosphatidic acid (LPA).[4][5] LPA serves as a key intermediate at a metabolic branch point, leading to the synthesis of all glycerolipids, including triacylglycerols (TAG) for energy storage and glycerophospholipids, which are essential components of cellular membranes.[1][2]

In mammals, four distinct GPAT isoforms have been identified, each encoded by a separate gene and differing in their subcellular localization and substrate preferences:[3][4][6]

-

Mitochondrial GPATs: GPAT1 and GPAT2 are located on the outer mitochondrial membrane.[4][6] GPAT1 is resistant to inhibition by the sulfhydryl-reagent N-ethylmaleimide (NEM) and preferentially uses saturated fatty acyl-CoAs like palmitoyl-CoA.[1][3][6] In the liver, mitochondrial GPAT activity, primarily from GPAT1, accounts for 30-50% of the total and significantly influences TAG synthesis.[2][4]

-

Microsomal (Endoplasmic Reticulum) GPATs: GPAT3 and GPAT4 are located in the endoplasmic reticulum (ER).[4] These isoforms are sensitive to NEM inhibition.[3] GPAT3 is the predominant isoform in adipocytes, with its expression increasing dramatically during adipocyte differentiation.[1][7]

The regulation of fatty acid fate is a key metabolic control point. GPAT1, on the mitochondrial outer membrane, competes with carnitine palmitoyltransferase I (CPT1) for the same pool of long-chain acyl-CoAs, directing them toward either glycerolipid synthesis or mitochondrial β-oxidation, respectively.[2][3] Given its rate-limiting position, inhibiting GPAT activity presents a strategic approach for modulating lipid synthesis and studying its role in metabolic diseases.

This compound: A Direct Inhibitor of GPAT

This compound is a research compound identified as a direct inhibitor of Glycerol-3-phosphate acyltransferase. By targeting this key enzyme, this compound serves as a valuable tool for investigating the physiological and pathological consequences of reduced de novo glycerolipid synthesis. Its primary utility lies in the study of conditions associated with dysregulated lipid metabolism, such as obesity.[8][9]

Quantitative Data

The inhibitory potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the GPAT enzyme by 50% under specific assay conditions.

| Compound | Target | IC50 Value | Application |

| This compound | Glycerol-3-phosphate acyltransferase (GPAT) | 8.9 μM | Research of obesity |

Table 1: Inhibitory Potency of this compound.[8][9]

Mechanism of Action

The mechanism of action of this compound is centered on its direct inhibition of GPAT's enzymatic function. This blockade has significant downstream effects on the entire lipid synthesis cascade.

-

Inhibition of the Initial Step: this compound binds to the GPAT enzyme, preventing it from catalyzing the esterification of glycerol-3-phosphate with a long-chain acyl-CoA.

-

Reduction of Lysophosphatidic Acid (LPA): This direct inhibition leads to a decreased production of LPA, the immediate product of the GPAT reaction.

-

Downstream Effects on Glycerolipid Synthesis: As LPA is the precursor for subsequent steps, its reduced availability curtails the synthesis of phosphatidic acid (PA), diacylglycerol (DAG), and ultimately, triacylglycerol (TAG).[10]

-

Metabolic Shifting of Fatty Acyl-CoAs: By blocking the pathway for glycerolipid synthesis, this compound can cause a shift in the metabolic fate of fatty acyl-CoAs. Instead of being used for esterification, these molecules may be shunted towards alternative pathways, such as β-oxidation for energy production.[2]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the biochemical pathway and the logical workflow of this compound's action.

Caption: De novo glycerolipid synthesis pathway showing inhibition of GPAT by this compound.

Caption: Logical workflow of this compound's mechanism of action.

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, a standard GPAT enzymatic activity assay can be used to validate its inhibitory effects. The following is a generalized protocol based on common methodologies for assessing GPAT inhibitors.

Protocol: In Vitro GPAT Inhibition Assay

Objective: To determine the IC50 of this compound on GPAT activity from a biological source (e.g., liver mitochondria or microsomes).

Materials:

-

Enzyme Source: Isolated liver mitochondrial or microsomal fractions.

-

Substrates:

-

Glycerol-3-phosphate (G3P)

-

Radiolabeled long-chain acyl-CoA (e.g., [1-14C]palmitoyl-CoA)

-

Bovine Serum Albumin (BSA, fatty acid-free)

-

-

Assay Buffer: e.g., Tris-HCl buffer (pH 7.4) containing DTT and MgCl2.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Reaction Stop Solution: e.g., Butanol/H2O mixture.

-

Scintillation Cocktail and Scintillation Counter .

Methodology:

-

Enzyme Preparation: Isolate mitochondrial or microsomal fractions from tissue homogenates (e.g., mouse liver) using differential centrifugation. Determine the protein concentration of the fractions (e.g., via Bradford or BCA assay).

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the chosen solvent to achieve a range of final assay concentrations (e.g., from 0.1 µM to 100 µM). Include a solvent-only control.

-

Assay Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, a specific amount of the enzyme preparation (e.g., 20-50 µg protein), and the desired concentration of this compound or vehicle control.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate mixture containing G3P and radiolabeled acyl-CoA.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction rate is within the linear range.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding the butanol/water stop solution.

-

Vortex vigorously to extract the lipid products (including the radiolabeled LPA) into the organic phase.

-

Centrifuge to separate the aqueous and organic phases.

-

-

Quantification:

-

Transfer an aliquot of the upper organic phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is proportional to the amount of radiolabeled LPA formed.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

Conclusion

This compound is a specific inhibitor of the GPAT enzymes, which are foundational to the synthesis of glycerolipids. Its mechanism of action involves the direct blockade of the first committed step in this pathway, leading to a reduction in the synthesis of key lipid intermediates and final products like triacylglycerol. This makes this compound an essential chemical tool for researchers in the fields of metabolism, endocrinology, and drug development to probe the intricate roles of de novo lipid synthesis in health and in metabolic diseases such as obesity and hepatic steatosis.

References

- 1. Glycerophosphate/Acylglycerophosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycerol-3-phosphate acyltransferases and metabolic syndrome: recent advances and future perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Gpat-IN-1: A Technical Guide to its Role in the Inhibition of Triglyceride Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Gpat-IN-1, a small molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), and its critical role in the modulation of triglyceride synthesis. This compound, also known as FSG67, has emerged as a significant tool for investigating the intricate pathways of lipid metabolism and as a potential therapeutic agent for metabolic disorders such as obesity and nonalcoholic fatty liver disease (NAFLD). This document details the mechanism of action of this compound, presents quantitative data on its inhibitory efficacy, outlines comprehensive experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to Triglyceride Synthesis and the Role of GPAT

Triglycerides (TGs) are the primary form of energy storage in eukaryotes. The de novo synthesis of TGs predominantly occurs via the Kennedy pathway, also known as the glycerol-3-phosphate pathway.[1] This pathway is initiated by the acylation of glycerol-3-phosphate (G3P) to form lysophosphatidic acid (LPA). This initial and rate-limiting step is catalyzed by the enzyme glycerol-3-phosphate acyltransferase (GPAT).[2]

Four isoforms of GPAT have been identified in mammals, each with distinct tissue distribution and regulatory properties:

-

GPAT1 and GPAT2: Located on the outer mitochondrial membrane.

-

GPAT3 and GPAT4: Found in the endoplasmic reticulum.[2]

The activity of these isoforms is crucial in directing fatty acids towards either storage as triglycerides or catabolism through β-oxidation. Dysregulation of GPAT activity is implicated in various metabolic diseases, making it a compelling target for therapeutic intervention.

This compound: A Potent Inhibitor of GPAT

This compound (FSG67) is a synthetic, small-molecule inhibitor designed to target GPAT. Its chemical structure, 2-(nonylsulfonamido)benzoic acid, allows it to effectively block the active site of GPAT enzymes, thereby inhibiting the first committed step of triglyceride synthesis.[3]

Mechanism of Action

This compound acts as a competitive inhibitor of GPAT, preventing the binding of its substrates, glycerol-3-phosphate and long-chain acyl-CoAs. By blocking this initial step, this compound effectively reduces the downstream synthesis of lysophosphatidic acid and, consequently, triglycerides.

Quantitative Data on this compound Efficacy

The inhibitory potential of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

In Vitro Inhibition of GPAT Activity

| Target | Inhibitor | IC50 Value | Source |

| Total Mitochondrial GPAT | This compound (FSG67) | 30.2 µM | [3] |

| GPAT1 (NEM-resistant) | This compound (FSG67) | 42.1 µM | [3] |

| Isolated Mitochondrial GPATs | This compound (FSG67) | 24.7 ± 2.1 µM | [3] |

Inhibition of Cellular Triglyceride and Phospholipid Synthesis

| Cellular Process | Cell Line | Inhibitor | IC50 Value | Source |

| Triglyceride Synthesis | 3T3-L1 adipocytes | This compound (FSG67) | 33.9 µM | [4] |

| Phosphatidylcholine Synthesis | 3T3-L1 adipocytes | This compound (FSG67) | 36.3 µM | [4] |

In Vivo Efficacy in a Diet-Induced Obesity Mouse Model

| Treatment | Duration | Body Weight Change | Fat Mass | Source |

| This compound (FSG67) (5 mg/kg/day, i.p.) | 9 days | ~12% weight loss | Significantly reduced | [4] |

| Vehicle Control | 9 days | - | - | [4] |

| Pair-fed Control | 9 days | ~6% weight loss | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro GPAT Inhibition Assay

This protocol describes the measurement of GPAT activity in isolated mitochondria in the presence of an inhibitor.

Materials:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mg/mL fatty acid-free BSA, 1 mM DTT, 8 mM NaF

-

Substrates: [³H]glycerol-3-phosphate, palmitoyl-CoA

-

Inhibitor: this compound (dissolved in DMSO)

-

N-ethylmaleimide (NEM) for isoform-specific inhibition

-

Scintillation fluid and vials

Procedure:

-

Mitochondria Isolation:

-

Homogenize fresh liver tissue in ice-cold isolation buffer.

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet mitochondria.

-

Wash the mitochondrial pellet with isolation buffer and resuspend in a minimal volume of the same buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

GPAT Activity Assay:

-

Prepare a reaction mix containing assay buffer and [³H]glycerol-3-phosphate.

-

For GPAT1-specific activity, pre-incubate a portion of the isolated mitochondria with 2 mM NEM on ice for 15 minutes.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction tubes.

-

Add the mitochondrial protein (10-30 µg) to the reaction tubes and pre-incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding palmitoyl-CoA.

-

Incubate the reaction for 10 minutes at 37°C.

-

Stop the reaction by adding 1.5 mL of butanol/diisopropyl ether (40:60, v/v).

-

Vortex and centrifuge to separate the phases.

-

Transfer the organic phase containing the radiolabeled lipid product to a new tube and evaporate the solvent.

-

Add scintillation fluid to the dried lipid extract and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Triglyceride Synthesis Assay

This protocol outlines the measurement of de novo triglyceride synthesis in cultured cells.

Materials:

-

Cell culture medium (e.g., DMEM) with appropriate supplements

-

Differentiated adipocytes (e.g., 3T3-L1) or hepatocytes (e.g., HepG2)

-

[¹⁴C]-oleic acid complexed to BSA

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., hexane/isopropanol, 3:2 v/v)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in multi-well plates and allow them to adhere and differentiate (if necessary).

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 1-2 hours.

-

Add [¹⁴C]-oleic acid to the medium and incubate for a defined period (e.g., 4-24 hours) to allow for lipid synthesis.

-

-

Lipid Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add the lipid extraction solvent to each well and incubate for 30 minutes.

-

Collect the solvent containing the extracted lipids.

-

-

Triglyceride Quantification:

-

Spot the lipid extracts onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system to separate the different lipid classes (triglycerides, phospholipids, etc.).

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the silica corresponding to the triglyceride spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the total protein content of each well.

-

Calculate the percentage of inhibition of triglyceride synthesis for each this compound concentration.

-

Determine the IC50 value as described for the in vitro assay.

-

In Vivo Evaluation in a Diet-Induced Obesity Mouse Model

This protocol describes a typical in vivo study to assess the effect of this compound on metabolic parameters.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD) (e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound formulation for intraperitoneal (i.p.) injection

-

Vehicle control

-

Equipment for measuring body weight, food intake, and body composition (e.g., EchoMRI)

-

Kits for measuring plasma triglycerides and other metabolites

Procedure:

-

Induction of Obesity:

-

Feed a cohort of mice an HFD for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

-

-

Treatment Protocol:

-

Randomly assign the obese mice to treatment groups (e.g., vehicle, this compound at different doses).

-

Administer this compound or vehicle daily via i.p. injection for a specified duration (e.g., 2-4 weeks).

-

Monitor body weight and food intake daily or several times per week.

-

-

Metabolic Phenotyping:

-

At the end of the treatment period, measure body composition (fat mass and lean mass).

-

Collect blood samples for the analysis of plasma triglycerides, cholesterol, glucose, and insulin levels.

-

Harvest tissues (e.g., liver, adipose tissue) for lipid analysis and gene expression studies.

-

-

Data Analysis:

-

Compare the changes in body weight, fat mass, and plasma parameters between the treatment groups using appropriate statistical tests (e.g., ANOVA).

-

Visualization of Pathways and Workflows

Signaling Pathway of Triglyceride Synthesis

The following diagram illustrates the Kennedy pathway for de novo triglyceride synthesis, highlighting the central role of GPAT.

Caption: The Kennedy Pathway of Triglyceride Synthesis.

Experimental Workflow for this compound Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of a GPAT inhibitor like this compound.

Caption: Preclinical Evaluation Workflow for a GPAT Inhibitor.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of GPAT in triglyceride metabolism. The data presented in this guide demonstrate its potent inhibitory activity both in vitro and in vivo, leading to a reduction in triglyceride synthesis and beneficial metabolic effects in preclinical models of obesity. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of GPAT inhibition. The visualization of the underlying signaling pathway and the experimental workflow offers a clear conceptual understanding of the scientific approach to studying this compound and similar compounds. Further research into the isoform selectivity and long-term efficacy of this compound is warranted to fully elucidate its promise as a therapeutic agent for metabolic diseases.

References

- 1. Triglyceride-Glo™ Assay Technical Manual [worldwide.promega.com]

- 2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

Gpat-IN-1: A Technical Guide to its Biochemical Target and Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpat-IN-1 is a small molecule inhibitor of Glycerol-3-Phosphate Acyltransferase (GPAT), a critical enzyme in lipid metabolism.[1] With a reported half-maximal inhibitory concentration (IC50) of 8.9 μM, this compound presents as a valuable tool for investigating the roles of GPAT in various physiological and pathological processes, including obesity.[1] This technical guide provides an in-depth overview of the biochemical pathway targeted by this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to facilitate further research and drug development efforts.

Biochemical Pathway Targeted by this compound: Triacylglycerol Synthesis

This compound targets the initial and rate-limiting step in the de novo synthesis of triacylglycerols (TAGs) and other glycerolipids.[2][3] This pathway, known as the glycerol-3-phosphate pathway, is fundamental for energy storage, membrane biosynthesis, and the generation of signaling molecules. The central enzyme in this step is Glycerol-3-Phosphate Acyltransferase (GPAT).

The synthesis of triacylglycerol commences with the acylation of glycerol-3-phosphate by a long-chain fatty acyl-CoA, a reaction catalyzed by GPAT to produce lysophosphatidic acid (LPA).[4][5] Subsequently, LPA is acylated by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to form phosphatidic acid (PA). PA is then dephosphorylated by phosphatidic acid phosphatase (PAP), yielding diacylglycerol (DAG). The final step involves the acylation of DAG by diacylglycerol acyltransferase (DGAT) to form triacylglycerol.[4]

Mammalian cells express four distinct isoforms of GPAT, each with specific tissue distributions and subcellular localizations, suggesting non-redundant functions in lipid homeostasis.[4][6][7]

Signaling Pathway Diagram

Caption: The Triacylglycerol Synthesis Pathway highlighting the inhibitory action of this compound on GPAT.

Quantitative Data

The available quantitative data for this compound is currently limited to its in vitro potency.

Table 1: In Vitro Activity of this compound

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | GPAT | Biochemical Assay | 8.9 | [1] |

Further research is required to determine the isoform selectivity of this compound and its effects on cellular lipid metabolism. For context, the properties of the four known mammalian GPAT isoforms are summarized below.

Table 2: Characteristics of Mammalian GPAT Isoforms

| Isoform | Subcellular Localization | NEM Sensitivity | Primary Tissue Expression | References |

| GPAT1 | Mitochondrial Outer Membrane | Resistant | Liver, Adipose Tissue | [4][5][7] |

| GPAT2 | Mitochondrial Outer Membrane | Sensitive | Testis, Liver | [4][7] |

| GPAT3 | Endoplasmic Reticulum | Sensitive | Adipose Tissue, Intestine, Kidney | [8] |

| GPAT4 | Endoplasmic Reticulum | Sensitive | Liver, Brown Adipose Tissue, Testis | [8] |

Experimental Protocols

While a specific, detailed experimental protocol for the characterization of this compound has not been published, a general methodology for a GPAT activity assay can be described based on established procedures in the field.

Representative GPAT Activity Assay Protocol

This protocol is a representative example and may require optimization for specific experimental conditions.

1. Preparation of Microsomal or Mitochondrial Fractions:

-

Homogenize tissue or cells in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA, 1 mM DTT).

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) to remove nuclei and cell debris.

-

For microsomal fractions, centrifuge the supernatant at a high speed (e.g., 100,000 x g). For mitochondrial fractions, use differential centrifugation steps to isolate mitochondria.

-

Resuspend the final pellet in a storage buffer and determine the protein concentration.

2. GPAT Activity Assay:

-

Prepare a reaction mixture containing:

-

75 mM Tris-HCl, pH 7.5

-

4 mM MgCl₂

-

1 mg/mL fatty acid-free BSA

-

1 mM DTT

-

800 μM [³H]glycerol-3-phosphate

-

80 μM palmitoyl-CoA

-

-

To distinguish between NEM-sensitive and NEM-resistant GPAT activity, pre-incubate the protein fractions with or without 2 mM N-ethylmaleimide (NEM) on ice for 15 minutes.

-

Add the protein fraction (10-30 μg) to the reaction mixture to initiate the reaction.

-

Incubate at room temperature for 10 minutes.

-

Stop the reaction by adding a suitable solvent mixture (e.g., chloroform:methanol).

-

Extract the lipids and quantify the amount of radiolabeled lysophosphatidic acid formed using liquid scintillation counting.

3. Inhibitor Studies:

-

To determine the IC50 value of this compound, perform the assay in the presence of varying concentrations of the inhibitor.

-

Plot the percentage of GPAT activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.

Experimental Workflow Diagram

Caption: A generalized workflow for screening and characterizing GPAT inhibitors like this compound.

Conclusion

This compound is a valuable chemical probe for studying the crucial role of GPAT enzymes in the synthesis of triacylglycerols and other glycerolipids. Its inhibitory action on the first committed step of this pathway provides a powerful tool to dissect the intricate regulation of lipid metabolism and its implications in metabolic diseases. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers aiming to utilize this compound in their studies and for professionals in the field of drug development exploring GPAT as a therapeutic target. Further characterization of this compound's isoform specificity and its effects in cellular and in vivo models will be critical to fully elucidate its potential.

References

- 1. Glycerol-3-phosphate acyltransferases and metabolic syndrome: recent advances and future perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Analysis of Genes Involved in Glycerolipids Biosynthesis (GPAT1 and GPAT2) in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and regulation of GPAT isoforms in cultured human keratinocytes and rodent epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

GPAT-IN-1: A Technical Guide to a Selective Glycerol-3-Phosphate Acyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol-3-phosphate acyltransferase (GPAT) enzymes catalyze the initial, rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids. This central role in lipid metabolism positions them as attractive therapeutic targets for metabolic diseases such as obesity, hepatic steatosis, and insulin resistance. This technical guide provides an in-depth overview of GPAT-IN-1, a small molecule inhibitor of GPAT. It covers the biochemical function of the GPAT enzyme family, the known properties of this compound, relevant signaling pathways, and detailed experimental protocols for assessing GPAT activity. This document is intended to serve as a comprehensive resource for researchers investigating lipid metabolism and developing novel therapeutics targeting this pathway.

The Glycerol-3-Phosphate Acyltransferase (GPAT) Enzyme Family

The synthesis of triacylglycerol (TAG) and phospholipids begins with the acylation of glycerol-3-phosphate, a reaction catalyzed by the GPAT enzyme family (EC 2.3.1.15).[1][2] This foundational step involves the transfer of an acyl group from a long-chain acyl-CoA to the sn-1 position of glycerol-3-phosphate, yielding lysophosphatidic acid (LPA).[2][3] Due to its low specific activity relative to other enzymes in the pathway, GPAT is considered the rate-limiting step in glycerolipid synthesis.[2]

In mammals, four distinct GPAT isoforms have been identified, each encoded by a separate gene and differing in subcellular localization, substrate preferences, and sensitivity to inhibitors. These differences suggest specialized physiological roles for each isoform.[3][4]

Table 1: Characteristics of Mammalian GPAT Isoforms

| Isoform | Location | NEM Sensitivity | Acyl-CoA Preference | Primary Tissue Expression | Key Roles |

| GPAT1 | Outer Mitochondrial Membrane | Resistant | Saturated (e.g., Palmitoyl-CoA) | Liver, Adipose Tissue | Hepatic TAG synthesis, Hepatic Steatosis, Insulin Resistance[3][5][6] |

| GPAT2 | Outer Mitochondrial Membrane | Sensitive | No strong preference | Testis, Liver | Spermatogenesis, potential role in liver lipid metabolism[4][7] |

| GPAT3 | Endoplasmic Reticulum (ER) | Sensitive | Broad range | Adipose Tissue | Adipogenesis, TAG storage in adipocytes[7][8] |

| GPAT4 | Endoplasmic Reticulum (ER) | Sensitive | Broad range | Liver, Brown Adipose Tissue | Hepatic TAG synthesis, Diet-induced obesity[7][9] |

NEM: N-ethylmaleimide, a sulfhydryl-reactive agent used to differentiate GPAT isoforms.

This compound: A GPAT Inhibitor

This compound is a small molecule identified as an inhibitor of glycerol-3-phosphate acyltransferase. Its inhibitory activity makes it a valuable tool for studying the roles of GPAT in metabolic processes and as a lead compound for the development of therapeutics for obesity-related disorders.

Table 2: Properties of this compound

| Property | Value |

| IUPAC Name | 5-Chloro-N'-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-3-methylbenzohydrazide |

| Molecular Formula | C₂₁H₂₆ClNO₄S |

| Molecular Weight | 423.95 g/mol |

| CAS Number | 1204347-51-2 |

| Reported IC₅₀ | 8.9 μM |

Note: The reported IC₅₀ value of 8.9 μM is for general GPAT activity. Specific IC₅₀ values for each of the four GPAT isoforms are not publicly available in the cited literature.

For comparison, another researched GPAT inhibitor, FSG67, was found to inhibit total mitochondrial GPAT activity with an IC₅₀ of 30.2 μM and the specific NEM-resistant GPAT1 isoform with an IC₅₀ of 42.1 μM.[10]

Signaling Pathways and Metabolic Context

GPAT enzymes are situated at a critical juncture in cellular metabolism, directing fatty acids toward either storage/synthesis or degradation.

De Novo Glycerolipid Synthesis Pathway

GPAT initiates the glycerolipid synthesis pathway, which proceeds from lysophosphatidic acid (LPA) to phosphatidic acid (PA), and then branches to form either triacylglycerols (TAG) for energy storage or various phospholipids for membrane biogenesis.

Competition at the Mitochondrial Membrane

On the outer mitochondrial membrane, GPAT1 competes with Carnitine Palmitoyltransferase 1 (CPT1) for the same pool of long-chain acyl-CoAs. This competition determines whether fatty acids are directed towards glycerolipid synthesis (storage) or β-oxidation (energy production). Inhibition of GPAT1 can therefore shift the balance towards fatty acid oxidation.[6][11]

Experimental Protocols

Accurate measurement of GPAT activity is essential for characterizing inhibitors like this compound. The following protocol is a generalized method for a radiometric GPAT activity assay.

General GPAT Activity Assay Protocol

This assay measures the incorporation of a radiolabeled glycerol-3-phosphate into lysophosphatidic acid. N-ethylmaleimide (NEM) is used to distinguish the activity of the NEM-resistant GPAT1 isoform from the NEM-sensitive isoforms (GPAT2, 3, and 4).[3][4]

1. Preparation of Membrane Fractions: a. Harvest cells or tissue and wash with ice-cold PBS. b. Homogenize the sample in a sucrose buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) on ice. c. Centrifuge the homogenate at low speed (e.g., 800 x g for 10 min) to pellet nuclei and debris. d. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g for 1.5 hours) to pellet the total membrane fraction. e. Resuspend the membrane pellet in a suitable buffer (e.g., 10 mM Tris pH 7.4, 250 mM sucrose, 1 mM EDTA) and determine the protein concentration using a standard method like the BCA assay.

2. GPAT Activity Measurement: a. Prepare the assay reaction mixture. A typical 200 µL reaction contains:

- 75 mM Tris-HCl, pH 7.5

- 4 mM MgCl₂

- 1-2 mg/mL fatty acid-free BSA

- 80-800 µM [³H]glycerol-3-phosphate or [¹⁴C]glycerol-3-phosphate

- 50-85 µM acyl-CoA substrate (e.g., palmitoyl-CoA or lauroyl-CoA) b. To measure total GPAT activity, aliquot the membrane protein (10-30 µg) into tubes on ice. c. To specifically measure GPAT1 (NEM-resistant) activity, pre-incubate a separate aliquot of the membrane protein with 1-2 mM NEM for 15 minutes on ice. d. To test inhibition, add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the protein samples and pre-incubate. Include a vehicle control. e. Initiate the reaction by adding the assay mixture to the protein samples. f. Incubate for 10-20 minutes at room temperature (23-25°C). Ensure the reaction is within the linear range. g. Stop the reaction by adding an acid (e.g., 1% perchloric acid).

3. Product Extraction and Quantification: a. Extract the lipids from the reaction mixture using a solvent system like chloroform:methanol (2:1, v/v). b. Vortex and centrifuge to separate the phases. c. Transfer the lower organic phase containing the lipids to a new tube and dry it under a stream of nitrogen. d. Resuspend the dried lipids in a scintillation cocktail. e. Quantify the amount of radiolabeled LPA formed using a liquid scintillation counter. f. Calculate specific activity as nmol of product formed per minute per mg of protein. NEM-sensitive activity is determined by subtracting the NEM-resistant activity from the total activity.

Conclusion

References

- 1. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression and regulation of GPAT isoforms in cultured human keratinocytes and rodent epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatic knockdown of mitochondrial GPAT1 in ob/ob mice improves metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Mice deleted for GPAT3 have reduced GPAT activity in white adipose tissue and altered energy and cholesterol homeostasis in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycerol-3-phosphate acyltransferase-4-deficient mice are protected from diet-induced insulin resistance by the enhanced association of mTOR and rictor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Gpat-IN-1: A Technical Whitepaper on its Discovery and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol-3-phosphate acyltransferase (GPAT) represents a critical enzymatic control point in the de novo synthesis of glycerolipids, including triacylglycerols (TAGs). The aberrant accumulation of TAGs in non-adipose tissues is a hallmark of metabolic disorders such as nonalcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. Consequently, the inhibition of GPAT, particularly the mitochondrial isoform GPAT1, has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery, chemical structure, and biological activity of Gpat-IN-1, a small molecule inhibitor of GPAT. Detailed experimental protocols for its synthesis and enzymatic evaluation are provided, alongside a summary of its quantitative data. Furthermore, we present visualizations of the key signaling pathways influenced by GPAT inhibition and the experimental workflow that led to the identification of this compound, offering a comprehensive resource for researchers in the field of metabolic disease drug discovery.

Discovery of this compound: A Structure-Activity Relationship (SAR) Driven Approach

This compound was identified through a focused medicinal chemistry effort to develop potent inhibitors of glycerol-3-phosphate acyltransferase (GPAT). The discovery originated from a series of o-(alkanesulfonamido)benzoic acids, which were designed as substrate mimetics. The rationale behind this scaffold was that the deprotonated benzoic acid would mimic the phosphate group of the natural substrate, glycerol-3-phosphate, while the sulfonamide and its appended alkyl chain would occupy the binding site of the fatty acyl-CoA substrate.

Initial studies identified 2-(nonylsulfonamido)benzoic acid as a moderate inhibitor of mitochondrial GPAT. To enhance potency, a structure-activity relationship (SAR) study was undertaken, leading to the synthesis and evaluation of a series of 4- and 5-substituted o-(octanesulfonamido)benzoic acid analogs. This systematic exploration of chemical space revealed that hydrophobic substituents at the 4- and 5-positions of the benzoic acid ring generally improved inhibitory activity.

This compound, chemically named 4-(4-chlorobenzoyl)-2-(octanesulfonamido)benzoic acid, emerged from this SAR campaign as a potent inhibitor. It is designated as compound 13b in the primary literature describing its discovery[1]. The introduction of the 4-chlorobenzoyl group at the 4-position of the benzoic acid ring resulted in a significant enhancement of inhibitory activity against mitochondrial GPAT.

Chemical Structure

-

IUPAC Name: 4-(4-chlorobenzoyl)-2-(octanesulfonamido)benzoic acid

-

Molecular Formula: C₂₁H₂₆ClNO₄S

-

Molecular Weight: 423.95 g/mol

-

CAS Number: 1204347-51-2

Quantitative Biological Data

The inhibitory activity of this compound and its analogs were assessed using an in vitro mitochondrial GPAT assay. The following table summarizes the key quantitative data for this compound and a closely related, highly potent analog.

| Compound ID | Chemical Name | IC₅₀ (µM) [a] |

| This compound (13b) | 4-(4-chlorobenzoyl)-2-(octanesulfonamido)benzoic acid | 8.9 |

| 14b | 4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid | 8.5 |

[a] IC₅₀ values were determined against a mouse mitochondrial GPAT preparation.[1]

Experimental Protocols

Synthesis of this compound (4-(4-chlorobenzoyl)-2-(octanesulfonamido)benzoic acid)

The synthesis of this compound is achieved through a multi-step process starting from commercially available materials. The general scheme involves the sulfonamide coupling of an appropriately substituted anthranilate followed by functionalization of the benzoic acid ring and subsequent hydrolysis of the ester to yield the final product.

Step 1: Synthesis of methyl 2-amino-4-bromobenzoate

-

To a solution of 2-amino-4-bromobenzoic acid in methanol, thionyl chloride is added dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred overnight.

-

After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.

Step 2: Synthesis of methyl 4-bromo-2-(octanesulfonamido)benzoate

-

To a solution of methyl 2-amino-4-bromobenzoate in pyridine, octanesulfonyl chloride is added dropwise at 0 °C.

-

The reaction is stirred at room temperature overnight.

-

The reaction mixture is then poured into ice-water and acidified with concentrated hydrochloric acid.

-

The precipitate is collected by filtration, washed with water, and dried to yield the sulfonamide.

Step 3: Synthesis of methyl 4-(4-chlorobenzoyl)-2-(octanesulfonamido)benzoate

-

A mixture of methyl 4-bromo-2-(octanesulfonamido)benzoate, 4-chlorophenylboronic acid, palladium(II) acetate, and a suitable phosphine ligand (e.g., SPhos) is dissolved in a solvent system such as toluene and water.

-

A base, such as potassium carbonate, is added, and the mixture is degassed and heated to reflux under an inert atmosphere until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Step 4: Synthesis of this compound

-

To a solution of methyl 4-(4-chlorobenzoyl)-2-(octanesulfonamido)benzoate in a mixture of tetrahydrofuran, methanol, and water, lithium hydroxide monohydrate is added.

-

The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

The organic solvents are removed under reduced pressure, and the aqueous residue is acidified with 1N hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.

Mitochondrial GPAT Inhibition Assay

The inhibitory potency of this compound was determined using an in vitro assay with isolated mouse liver mitochondria as the source of GPAT enzymes.

-

Mitochondria Isolation: Mouse liver mitochondria are isolated by differential centrifugation in a buffer containing sucrose, Tris-HCl, and EDTA. The final mitochondrial pellet is resuspended in the assay buffer.

-

Assay Buffer: 75 mM Tris-HCl (pH 7.4), 4 mM MgCl₂, 1 mM DTT, 8 mM NaF, and 1 mg/mL fatty acid-free BSA.

-

Reaction Mixture: The assay is performed in a total volume of 200 µL. The reaction mixture contains the assay buffer, [¹⁴C]-glycerol-3-phosphate (e.g., 300 µM), and palmitoyl-CoA (e.g., 80 µM).

-

Inhibitor Preparation: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted to obtain a range of concentrations for the IC₅₀ determination.

-

Assay Procedure:

-

Isolated mitochondria (10-30 µg of protein) are pre-incubated with varying concentrations of this compound or vehicle (DMSO) on ice for 15 minutes.

-

The reaction is initiated by adding the mitochondrial suspension to the pre-warmed reaction mixture.

-

The reaction is incubated at room temperature (e.g., 23°C) for 10 minutes.

-

The reaction is stopped by the addition of a quench solution (e.g., a mixture of chloroform and methanol).

-

The lipids are extracted, and the amount of radiolabeled lysophosphatidic acid formed is quantified by scintillation counting.

-

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway of GPAT1 in Nonalcoholic Fatty Liver Disease (NAFLD)

Caption: GPAT1 signaling pathway in the development of NAFLD and insulin resistance.

Experimental Workflow for the Discovery of this compound

Caption: Experimental workflow for the discovery of this compound.

Conclusion

This compound is a potent small molecule inhibitor of mitochondrial glycerol-3-phosphate acyltransferase, discovered through a rational, structure-activity relationship-driven approach. Its ability to inhibit the rate-limiting step in triacylglycerol synthesis makes it a valuable research tool for studying the roles of GPAT enzymes in metabolic diseases. The detailed chemical synthesis and biological evaluation protocols provided herein offer a practical guide for researchers seeking to further investigate this compound or to develop novel GPAT inhibitors. The elucidated signaling pathway highlights the therapeutic potential of targeting GPAT1 in conditions such as NAFLD and insulin resistance. Future studies should aim to characterize the in vivo efficacy and safety profile of this compound and its analogs, as well as to determine their selectivity across the different GPAT isoforms.

References

The Pivotal Role of Glycerol-3-Phosphate Acyltransferase (GPAT) Enzymes in the Pathogenesis of Obesity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Glycerol-3-phosphate acyltransferase (GPAT) enzymes catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triacylglycerols (TAGs), the primary form of energy storage in adipocytes.[1][2][3][4] This critical position places GPATs at the heart of lipid metabolism and makes them a compelling target for therapeutic interventions aimed at combating obesity and its associated metabolic disorders, such as insulin resistance and hepatic steatosis.[2][5] This guide provides a comprehensive overview of the function of GPAT isoforms, their regulation, and their integral role in the development of obesity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

GPAT Isoforms and Their Tissue-Specific Functions

In mammals, four distinct GPAT isoforms have been identified, each with unique subcellular localizations and tissue distribution, suggesting specialized roles in lipid metabolism.[4][6]

-

GPAT1 and GPAT2: These isoforms are located on the outer mitochondrial membrane.[4][6] GPAT1 is predominantly expressed in the liver and adipose tissue, where it plays a significant role in TAG synthesis.[1] It is resistant to inhibition by the sulfhydryl-modifying agent N-ethylmaleimide (NEM).[7] GPAT2, also found in the mitochondria, is NEM-sensitive and is implicated in spermatogenesis and tumorigenesis.[6][7]

-

GPAT3 and GPAT4: These isoforms reside in the endoplasmic reticulum.[4][6] GPAT3 is highly expressed in adipose tissue and is considered the major microsomal GPAT subtype in adipocytes, playing a key role in lipid accumulation during adipocyte differentiation.[6] Its expression is dramatically induced during this process.[1] GPAT4 is also widely expressed, with high levels in brown adipose tissue (BAT), the liver, and lactating mammary glands.[8][9] Both GPAT3 and GPAT4 are sensitive to NEM inhibition.[7]

The distinct characteristics and tissue expression patterns of the GPAT isoforms are summarized in the table below.

| Feature | GPAT1 | GPAT2 | GPAT3 | GPAT4 |

| Subcellular Location | Mitochondrial Outer Membrane | Mitochondrial Outer Membrane | Endoplasmic Reticulum | Endoplasmic Reticulum |

| NEM Sensitivity | Resistant | Sensitive | Sensitive | Sensitive |

| Primary Tissue Expression | Liver, Adipose Tissue[1] | Testis | Adipose Tissue[6] | Brown Adipose Tissue, Liver, Mammary Gland[8][9] |

| Key Role in Obesity | Hepatic TAG synthesis and steatosis[6] | Less defined in obesity | Adipocyte differentiation and TAG storage[1][6] | Regulation of energy expenditure and milk lipid synthesis[6][7] |

| Substrate Preference | Saturated Acyl-CoAs (e.g., Palmitoyl-CoA)[7][9] | No strong preference | Broader preference for saturated and unsaturated acyl-CoAs[10] | Prefers Palmitoyl-CoA[6][9] |

GPATs as a Nexus in Obesity and Metabolic Disease

The link between GPAT activity and obesity is well-established through numerous preclinical studies. Elevated GPAT activity is associated with increased TAG synthesis and fat accumulation.

Evidence from Preclinical Models:

-

GPAT1: Knockout of GPAT1 in mice leads to reduced fat accumulation, decreased liver and serum TAG levels, and weight loss.[6][9] Conversely, overexpression of GPAT1 in the liver results in increased hepatic TAG and the development of hepatic steatosis.[6]

-

GPAT3: GPAT3 knockout mice exhibit decreased plasma TAG, increased energy expenditure, and improved glucose metabolism.[6][9] In female mice fed a high-fat diet, GPAT3 deficiency leads to reduced body weight and adiposity.[6][11] The deletion of GPAT3 in mice resulted in an 80% reduction of total GPAT activity in white adipose tissue.[11]

-

GPAT4: GPAT4 deficient mice on a normal diet show significantly reduced body weight and TAG content, along with increased energy expenditure.[6][9] These mice are also protected from diet-induced insulin resistance.[12]

Pharmacological Inhibition of GPAT:

The development of small-molecule GPAT inhibitors has provided further evidence for their therapeutic potential. The inhibitor FSG67, for instance, has been shown to decrease body weight, reduce food intake, and increase insulin sensitivity in diet-induced obese mice.[8][13] Chronic administration of FSG67 resulted in a significant loss of fat mass and enhanced fat oxidation.[8] These findings strongly support GPAT as a viable drug target for the treatment of obesity and its comorbidities.[2][8]

Quantitative Insights into GPAT Function

The following table summarizes key quantitative data from studies on GPAT enzymes, highlighting their kinetic properties and the impact of their modulation on metabolic parameters.

| Parameter | Value/Observation | Model System | Reference |

| GPAT1 Overexpression | 4.1-fold increase in total GPAT activity | Mouse Primary Hepatocytes | [14] |

| GPAT3 Overexpression | 3.2-fold increase in total GPAT activity | Mouse Primary Hepatocytes | [14] |

| GPAT3 mRNA Induction | ~60-fold increase during adipocyte differentiation | 3T3-L1 Preadipocytes | [1] |

| GPAT4 mRNA Induction | ~5-fold increase during adipocyte differentiation | 3T3-L1 Preadipocytes | [6] |

| GPAT3 Knockdown in 3T3-L1 cells | 55% decrease in fatty acid incorporation into lysophosphatidic acid | 3T3-L1 Adipocytes | [1] |

| GPAT4 Knockout in BAT | 65% reduction in NEM-sensitive GPAT activity | Gpat4-/- Mice | [1] |

| FSG67 Treatment in DIO Mice | 12% gradual weight loss | Diet-Induced Obese Mice | [8][13] |

| GPAT3 Deletion in WAT | 80% reduction in total GPAT activity | Gpat3-/- Mice | [11] |

Signaling Pathways and Regulation of GPAT Activity

GPAT activity is intricately regulated by hormonal and nutritional signals, integrating cellular energy status with lipid synthesis.

Insulin Signaling: Insulin plays a crucial role in regulating GPAT activity. In adipocytes, insulin can acutely increase the Vmax and Km of GPAT1, potentially through phosphorylation events.[1] Furthermore, both GPAT3 and GPAT4 are phosphorylated and activated by insulin, directly linking glucose metabolism to the synthesis of acylglycerides.[8]

Transcriptional Regulation: The expression of GPAT isoforms is under the control of key metabolic transcription factors.

-

SREBP-1c: Sterol Regulatory Element-Binding Protein-1c, a master regulator of lipogenesis, induces the expression of GPAT1.[15][16]

-

PPARγ: Peroxisome Proliferator-Activated Receptor γ, a key driver of adipogenesis, increases the mRNA expression of GPAT3.[16]

The following diagram illustrates the central role of GPAT in triacylglycerol synthesis and its regulation by insulin.

Caption: GPAT-mediated triacylglycerol synthesis and its regulation by insulin.

Experimental Protocols

Accurate measurement of GPAT activity is fundamental to studying its role in obesity. Below is a generalized protocol for a GPAT enzyme activity assay.

Protocol: GPAT Enzyme Activity Assay

1. Objective: To measure the specific activity of GPAT enzymes in tissue or cell lysates.

2. Materials:

-

Tissue homogenate or cell lysate

-

Homogenization Buffer: 10 mM Tris-HCl (pH 7.4), 250 mM sucrose, 1 mM DTT, 1 mM EDTA

-

Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mg/mL fatty acid-free BSA

-

Substrates: [³H]glycerol-3-phosphate or [¹⁴C]glycerol-3-phosphate, long-chain acyl-CoA (e.g., palmitoyl-CoA)

-

N-ethylmaleimide (NEM) solution (for differentiating mitochondrial and microsomal isoforms)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

3. Procedure:

- Sample Preparation:

- Homogenize tissue or cells in ice-cold homogenization buffer.

- Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.[14]

- Resuspend the membrane pellet in a suitable buffer.

- Determine protein concentration using a standard method (e.g., BCA assay).

- NEM Treatment (Optional):

- To measure NEM-resistant GPAT1 activity, pre-incubate a portion of the membrane preparation with 1-2 mM NEM on ice for 15 minutes.[14][17]

- Enzyme Reaction:

- Prepare the reaction mixture containing assay buffer and substrates (e.g., 800 µM [³H]glycerol-3-phosphate and 82.5 µM palmitoyl-CoA).[12][14]

- Initiate the reaction by adding 10-30 µg of membrane protein to the reaction mixture.

- Incubate at 25°C for 10 minutes, ensuring the reaction is within the linear range.[14]

- Reaction Termination and Product Extraction:

- Stop the reaction by adding a chloroform/methanol mixture.

- Extract the lipid products into the chloroform phase.[17]

- Dry the chloroform extract under a stream of nitrogen.

- Quantification:

- Resuspend the dried lipid extract in a scintillation cocktail.

- Measure the radioactivity using a liquid scintillation counter to determine the amount of radiolabeled lysophosphatidic acid formed.

- Calculation:

- Calculate the specific activity as nmol of product formed per minute per mg of protein.

- NEM-sensitive activity can be calculated by subtracting the NEM-resistant activity from the total GPAT activity.[12]

Experimental Workflow Diagram:

References

- 1. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycerophosphate/Acylglycerophosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of glycerol-3-phosphate acyltransferase as a potential treatment for insulin resistance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycerol-3-phosphate acyltransferases and metabolic syndrome: recent advances and future perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 7. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Glycerol-3-phosphate acyltransferases and metabolic syndrome: recent advances and future perspectives - ProQuest [proquest.com]

- 10. Enzymatic activities of the human AGPAT isoform 3 and isoform 5: localization of AGPAT5 to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mice deleted for GPAT3 have reduced GPAT activity in white adipose tissue and altered energy and cholesterol homeostasis in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycerol-3-phosphate acyltransferase-4-deficient mice are protected from diet-induced insulin resistance by the enhanced association of mTOR and rictor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 16. Transcriptional Regulation of Acyl-CoA:Glycerol- sn-3-Phosphate Acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glycerol-3-phosphate Acyltransferase Isoform-4 (GPAT4) Limits Oxidation of Exogenous Fatty Acids in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Role of GPAT1 Inhibition in the Amelioration of Hepatic Steatosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Nonalcoholic fatty liver disease (NAFLD) has become the most prevalent chronic liver condition globally, driven by the epidemics of obesity and type 2 diabetes. A key pathological feature of NAFLD is hepatic steatosis, the abnormal accumulation of triglycerides within hepatocytes. Glycerol-3-phosphate acyltransferase 1 (GPAT1) is a pivotal mitochondrial enzyme that catalyzes the first and committed step in the de novo synthesis of glycerolipids, including triglycerides. Elevated hepatic GPAT1 expression is strongly correlated with the severity of liver disease in various preclinical models. Consequently, inhibiting GPAT1 presents a compelling therapeutic strategy to reduce hepatic lipid accumulation. This document details the mechanism of action of GPAT1 inhibition, summarizes the key preclinical quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways. The evidence collectively supports GPAT1 as a promising target for the development of novel therapeutics against hepatic steatosis.

The Central Role of GPAT1 in Hepatic Lipid Metabolism

Pathophysiology of Hepatic Steatosis

Hepatic steatosis arises from an imbalance between lipid acquisition and lipid disposal in the liver. This imbalance is characterized by increased fatty acid uptake, elevated de novo lipogenesis (DNL), and insufficient fatty acid oxidation or export as very-low-density lipoproteins (VLDL).[1][2] GPAT1 is a critical enzyme in this process, as it directs fatty acids towards storage pathways.[1]

GPAT1: The Gatekeeper of Triglyceride Synthesis

Glycerol-3-phosphate acyltransferase 1 (GPAT1) is an integral protein of the outer mitochondrial membrane that catalyzes the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA).[1][3] This is the rate-limiting step in the de novo synthesis of triglycerides (TAG) and other glycerophospholipids.[1] In the liver, GPAT1 activity constitutes 30–50% of the total hepatic GPAT activity and is a primary contributor to hepatic triglyceride synthesis.[4][5] Studies have shown that overexpression of GPAT1 in the liver is sufficient to cause hepatic steatosis and insulin resistance, even without a high-fat diet.[1][5] Conversely, mice lacking GPAT1 are protected from diet-induced hepatic steatosis.[1][5][6]

Mechanism of Action: Gpat-IN-1

This compound is a representative pharmacological inhibitor of the GPAT1 enzyme. By blocking GPAT1, it directly curtails the synthesis of LPA, the precursor for both triglycerides and other glycerolipids. This inhibition effectively shunts fatty acyl-CoAs away from the glycerolipid synthesis pathway and towards the mitochondrial β-oxidation pathway for degradation. The net effect is a reduction in the synthesis and accumulation of hepatic triglycerides and an increase in fatty acid catabolism.

Quantitative Data from Preclinical Studies

The inhibition or genetic deletion of GPAT1 has demonstrated significant effects on hepatic steatosis and related metabolic parameters in various animal models. The data below summarizes key quantitative findings.

Table 1: Effect of GPAT1 Inhibition/Deficiency on Hepatic Lipid Content

| Model | Intervention | Outcome | Magnitude of Effect | Citation |

|---|---|---|---|---|

| ob/ob Mice | Complete absence of Gpat1 | Reduction in hepatic TAG content | 59% decrease | [5] |

| ob/ob Mice | 90% knockdown of hepatic Gpat1 | Reduction in hepatic TAG content | 42% decrease | [5] |

| Diet-Induced Obese (DIO) Mice | FSG67 (GPAT inhibitor) | Reduction in liver lipid accumulation | Significant decrease (qualitative) | [4] |

| High-Fat Diet Mice | Gpat1 deficiency (Gpat1-/-) | Protection from hepatic steatosis | Significant protection (qualitative) |[1][5] |

Table 2: Correlation of Hepatic GPAT1 Expression with NAFLD Severity

| Model(s) | Parameter Measured | Finding | Citation |

|---|---|---|---|

| Three distinct NAFLD models | Hepatic GPAT1 mRNA levels | ~5-fold elevation in steatosis and NASH | |

| NAFLD models | Correlation analysis | Direct correlation (r = 0.88) between GPAT1 mRNA and disease severity |

| NAFLD models | Correlation with fibrosis | Logarithmic relationship between GPAT1 mRNA and scar formation |[1] |

Table 3: Systemic Metabolic Effects of the GPAT Inhibitor FSG67 in DIO Mice

| Parameter | Intervention | Outcome | Magnitude of Effect | Citation |

|---|---|---|---|---|

| Body Weight | Daily FSG67 (5 mg/kg) | Gradual weight loss | 12% loss | [4] |

| Body Composition | Daily FSG67 | Reduction in fat mass | Specific loss from fat mass | [4] |

| Energy Metabolism | Daily FSG67 | Enhanced fat oxidation | Decreased respiratory exchange ratio | [4] |

| Glucose Homeostasis | Chronic FSG67 | Improved glucose tolerance & insulin sensitivity | Significant improvement | [4] |

| Gene Expression | Chronic FSG67 | Decreased lipogenic enzyme expression | Significant decrease in liver & adipose |[4] |

Key Experimental Protocols

Reproducing and building upon findings regarding this compound requires robust experimental designs. Below are summaries of common methodologies used in this area of research.

Animal Models

-

Diet-Induced Obesity (DIO) Models: C57BL/6 mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.[4]

-

Genetic Obesity Models: ob/ob mice, which are leptin-deficient, develop hyperphagia, obesity, and severe hepatic steatosis.[5]

-

Gene-Edited Models: Gpat1 knockout (Gpat1-/-) mice are used to study the effects of complete GPAT1 deficiency. These are often challenged with a high-fat diet to assess their resistance to steatosis development.[5][6][7]

-

NASH Models: To induce nonalcoholic steatohepatitis (NASH), which includes inflammation and fibrosis, models such as the choline-deficient, L-amino acid-defined, high-fat diet (CDA-HFD) are utilized.[7]

Administration of Inhibitors

-

Small molecule inhibitors like FSG67 are typically dissolved in a vehicle (e.g., DMSO, PEG400) and administered via intraperitoneal (i.p.) injection or oral gavage at specified doses and frequencies (e.g., 5 mg/kg daily).[4]

Measurement of Hepatic Steatosis

-

Histology: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to visualize overall morphology and lipid vacuoles. Oil Red O staining is used on frozen sections to specifically visualize neutral lipids.

-

Biochemical Quantification: Hepatic triglyceride content is measured by extracting total lipids from a liver homogenate, followed by a colorimetric or fluorometric assay.[5]

Metabolic and Gene Expression Analyses

-

Glucose and Insulin Tolerance Tests (GTT/ITT): These tests are performed to assess systemic glucose homeostasis and insulin sensitivity.

-

Indirect Calorimetry: Mice are placed in metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2), allowing for the calculation of the respiratory exchange ratio (RER) to determine fuel substrate utilization.[4]

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from liver and adipose tissue to quantify the expression of genes involved in lipogenesis (e.g., Fasn, Scd1), fatty acid oxidation, and inflammation.[4]

Signaling Pathway Interactions

The activity of GPAT1 is embedded within a larger network of metabolic signaling. Its expression is regulated by key transcription factors, and its enzymatic products can influence downstream signaling cascades, particularly insulin signaling.

-

Upstream Regulation: Hepatic GPAT1 expression is transcriptionally upregulated by Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4][5] SREBP-1c is a master regulator of lipogenesis and is activated by insulin. This creates a feed-forward loop where high insulin levels promote fat storage via increased GPAT1 activity.

-

Downstream Consequences: The accumulation of certain lipid species downstream of GPAT1, such as diacylglycerol (DAG), is implicated in the development of hepatic insulin resistance.[5] DAG can activate protein kinase C epsilon (PKCε), which in turn phosphorylates the insulin receptor substrate (IRS) on inhibitory sites, impairing the insulin signaling cascade. By reducing the flux into this pathway, this compound may not only decrease steatosis but also help preserve insulin sensitivity.

Conclusion and Future Directions

The body of preclinical evidence strongly indicates that GPAT1 is a critical and druggable node in the pathogenesis of hepatic steatosis. Pharmacological inhibition of GPAT1, represented here by this compound, effectively reduces liver fat accumulation by decreasing triglyceride synthesis and promoting fatty acid oxidation. Furthermore, this intervention leads to systemic metabolic benefits, including weight loss and improved insulin sensitivity. The strong correlation between GPAT1 expression and NAFLD severity underscores its clinical relevance.

For drug development professionals, GPAT1 inhibitors represent a promising therapeutic class for NAFLD and NASH. Future research should focus on developing potent and selective inhibitors with favorable pharmacokinetic and safety profiles for clinical evaluation. Further studies are also warranted to explore the long-term efficacy of GPAT1 inhibition on preventing the progression from simple steatosis to the more severe stages of NASH, including fibrosis and inflammation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Structural basis of the acyl-transfer mechanism of human GPAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycerol-3-Phosphate Acyltransferase 1 Deficiency in ob/ob Mice Diminishes Hepatic Steatosis but Does Not Protect Against Insulin Resistance or Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Gpat-IN-1: Unraveling Its Isoform Specificity for GPAT1 vs. GPAT2 Remains an Open Question

Despite the identification of Gpat-IN-1 as a Glycerol-3-Phosphate Acyltransferase (GPAT) inhibitor with a reported IC50 of 8.9 μM, a detailed, publicly available scientific record differentiating its inhibitory potency against the specific isoforms GPAT1 and GPAT2 is currently unavailable. This lack of specific quantitative data precludes a definitive assessment of its isoform selectivity, a critical factor for researchers in drug development and metabolic studies.

This technical guide synthesizes the existing general knowledge surrounding GPAT isoforms and the methodologies used to assess inhibitor specificity, providing a framework for the potential evaluation of this compound.

Distinguishing GPAT1 and GPAT2: Key Isoform Characteristics

Glycerol-3-phosphate acyltransferases (GPATs) are crucial enzymes that catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids. In mammals, four GPAT isoforms have been identified, with GPAT1 and GPAT2 being located on the outer mitochondrial membrane. Understanding their distinct characteristics is fundamental to interpreting inhibitor data.

| Feature | GPAT1 | GPAT2 |

| Subcellular Localization | Outer Mitochondrial Membrane | Outer Mitochondrial Membrane |

| Tissue Distribution | High in liver and adipose tissue. | High in testes; lower levels in liver. |

| Sensitivity to N-ethylmaleimide (NEM) | Resistant | Sensitive |

| Substrate Preference | Prefers saturated fatty acyl-CoAs (e.g., palmitoyl-CoA). | No strong preference for saturated over unsaturated fatty acyl-CoAs. |

Table 1: Comparative Properties of GPAT1 and GPAT2. This table summarizes the key distinguishing features of the two mitochondrial GPAT isoforms, which are essential for designing and interpreting experiments aimed at determining inhibitor specificity.

The De Novo Glycerolipid Synthesis Pathway

GPAT1 and GPAT2 initiate the synthesis of various glycerolipids, playing a pivotal role in cellular metabolism. The pathway they initiate is fundamental for the formation of triglycerides for energy storage and phospholipids for membrane structure.

Experimental Protocols for Determining Isoform Specificity

The differential sensitivity of GPAT1 and GPAT2 to the alkylating agent N-ethylmaleimide (NEM) is the cornerstone of assays designed to distinguish their activities and, consequently, the isoform-specific effects of inhibitors.

GPAT Activity Assay in Isolated Mitochondria

This biochemical assay measures the incorporation of a radiolabeled substrate into the product, lysophosphatidic acid (LPA), in the presence and absence of both the inhibitor and NEM.

1. Isolation of Mitochondria:

-

Tissues rich in GPAT1 and GPAT2, such as liver, are homogenized in a suitable buffer (e.g., Tris-HCl, sucrose, EDTA).

-

The homogenate is subjected to differential centrifugation to pellet the mitochondrial fraction.

-

The mitochondrial pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Conditions:

-

The reaction mixture typically contains:

-

Isolated mitochondria (as the enzyme source).

-

[³H]glycerol-3-phosphate (radiolabeled substrate).

-

Acyl-CoA (e.g., palmitoyl-CoA).

-

Bovine serum albumin (BSA) to bind free fatty acids.

-

Assay buffer (e.g., Tris-HCl, pH 7.4).

-

3. Determining Isoform-Specific Inhibition:

-

Total Mitochondrial GPAT Activity: The assay is run in the absence of NEM.

-

GPAT1 Activity (NEM-resistant): The assay is run in the presence of a saturating concentration of NEM (typically 1-2 mM), which inhibits GPAT2.

-

GPAT2 Activity (NEM-sensitive): This is calculated by subtracting the NEM-resistant activity (GPAT1) from the total mitochondrial GPAT activity.

-

Inhibitor Testing: To determine the IC50 for each isoform, the assays are performed with a range of this compound concentrations under both NEM-present and NEM-absent conditions.

4. Data Analysis:

-

The reaction is stopped, and the lipids are extracted.

-

The amount of radiolabeled LPA formed is quantified using liquid scintillation counting.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

While this compound is commercially available as a GPAT inhibitor, the absence of published data on its activity against individual GPAT isoforms is a significant knowledge gap. To rigorously characterize this compound and understand its potential as a selective research tool or therapeutic lead, it is imperative that its inhibitory profile against GPAT1 and GPAT2 be determined. The well-established NEM-based biochemical assays provide a clear path forward for obtaining this critical information. Researchers utilizing this compound should be aware of this limitation and are encouraged to perform their own isoform specificity studies to ensure accurate interpretation of their experimental results. The scientific community awaits further data to fully elucidate the biochemical properties of this inhibitor.

Gpat-IN-1: A Technical Guide for the Study of Glycerolipid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerolipid biosynthesis is a fundamental metabolic process essential for energy storage, membrane structure, and cellular signaling. Dysregulation of this pathway is implicated in numerous diseases, including obesity, type 2 diabetes, and cancer. Glycerol-3-phosphate acyltransferases (GPATs) catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, making them attractive therapeutic targets. This technical guide provides an in-depth overview of Gpat-IN-1, a small molecule inhibitor of GPAT, as a tool to investigate glycerolipid metabolism. This document outlines its mechanism of action, provides detailed experimental protocols, and summarizes its effects on cellular signaling, offering a comprehensive resource for researchers in the field.

Introduction to Glycerolipid Biosynthesis and GPAT Enzymes

The synthesis of glycerolipids begins with the acylation of glycerol-3-phosphate (G3P) to form lysophosphatidic acid (LPA). This reaction is catalyzed by the glycerol-3-phosphate acyltransferase (GPAT) family of enzymes.[1] There are four known mammalian GPAT isoforms, GPAT1, GPAT2, GPAT3, and GPAT4, which differ in their subcellular localization, tissue distribution, and substrate specificities.[2][3]

-

GPAT1 and GPAT2 are located on the outer mitochondrial membrane.[3] GPAT1 is resistant to inhibition by the sulfhydryl-modifying agent N-ethylmaleimide (NEM) and preferentially uses saturated fatty acyl-CoAs.[3]

-

GPAT3 and GPAT4 are found in the endoplasmic reticulum (ER) and are sensitive to NEM inhibition.[3]